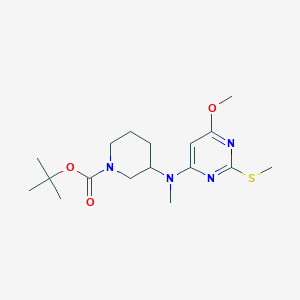

tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Description

The compound tert-butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS: 1404192-12-6) is a piperidine derivative with a pyrimidine scaffold. Its structure features:

- A tert-butyl carboxylate group at the 1-position of the piperidine ring, providing steric protection and metabolic stability.

- A methylamino linkage at the 3-position of piperidine, connected to a pyrimidine moiety substituted with methoxy (6-position) and methylthio (2-position) groups.

This compound is synthesized via coupling reactions involving palladium catalysts (e.g., SPhos Pd G3) and nucleophilic substitutions, as seen in analogous structures . Its applications span medicinal chemistry, particularly in kinase inhibitor development, where pyrimidine derivatives are prevalent .

Properties

IUPAC Name |

tert-butyl 3-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)21-9-7-8-12(11-21)20(4)13-10-14(23-5)19-15(18-13)25-6/h10,12H,7-9,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIVSLVWAWNQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, with CAS number 1353981-37-9, is a synthetic compound notable for its complex structure comprising a piperidine ring and a pyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 368.49 g/mol .

Biological Activity

The biological activity of this compound is primarily linked to its potential applications in medicinal chemistry, particularly in cancer treatment and as an anti-inflammatory agent. Research indicates that compounds with similar structural features often exhibit significant biological activities, including the inhibition of tubulin polymerization, which is crucial in cell proliferation .

The compound's mechanism of action is thought to involve the interaction with microtubules, disrupting their polymerization, which can lead to apoptosis in rapidly dividing cells such as cancer cells. This mode of action is similar to that of established chemotherapeutic agents that target tubulin .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional characteristics of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 3-((6-methoxy-2-(ethylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate | Ethylthio group instead of methylthio | |

| tert-butyl 3-((6-methoxy-pyrimidin-4-yloxy)methyl)piperidine-1-carboxylate | Lacks the methylthio group | |

| tert-butyl 3-(6-methoxy-pyrimidin-4-yloxy)methylpiperidine | Simplified structure without amino substitution |

These compounds illustrate variations that may influence biological activity and therapeutic potential .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that similar pyrimidine derivatives exhibited potent anticancer effects against various cell lines, including melanoma and breast cancer. The compounds were found to inhibit cell proliferation significantly, with IC50 values comparable to standard chemotherapy drugs like doxorubicin .

- Inhibition of Tubulin Polymerization : Research highlighted that certain analogs effectively bind to the colchicine site on tubulin, leading to microtubule destabilization. This was observed in in vitro assays where the tested compounds showed strong inhibitory effects on tubulin polymerization .

- Safety and Toxicity Profiles : In vivo studies indicated that while some derivatives exhibited promising anticancer properties, they also presented toxicity at higher doses. For instance, doses exceeding 1 mg/kg resulted in significant weight loss and mortality in test subjects .

Scientific Research Applications

Inhibition of Monoacylglycerol Lipase (MGL)

Research indicates that compounds similar to tert-butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate can act as inhibitors of monoacylglycerol lipase, an enzyme involved in endocannabinoid metabolism. This inhibition has implications for treating various disorders, including pain and inflammation. A patent describes methods for utilizing such compounds in therapeutic contexts, emphasizing their role in managing diseases related to MGL activity .

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests it may exhibit similar effects. Studies on related compounds have shown promising results in reducing inflammation through selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II . The potential for developing safer anti-inflammatory drugs from this class is under investigation.

Cancer Therapeutics

The pyrimidine and piperidine components of the compound are known scaffolds in the development of anticancer agents. Their ability to interact with various biological targets makes them suitable candidates for further exploration in cancer therapy . Research has focused on designing derivatives that enhance efficacy against specific cancer types by targeting key signaling pathways.

Case Study 1: MGL Inhibition

A study highlighted the efficacy of similar compounds in inhibiting MGL, leading to increased levels of endocannabinoids, which can alleviate pain and inflammation. The findings indicate that modifications on the pyrimidine ring can enhance inhibitory potency, suggesting that this compound could be optimized for better therapeutic outcomes .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives has shown that variations in substituents significantly affect their biological activity. The presence of the methoxy and methylthio groups on the pyrimidine ring appears to enhance binding affinity to target proteins involved in inflammatory pathways .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Structural and Functional Differences

Substituent Effects at Pyrimidine 6-Position Methoxy (OCH₃): Electron-donating, enhances solubility and may influence hydrogen bonding .

Linkage to Piperidine N-Methylamino (Target): Facilitates hydrogen bonding and charge transfer interactions. Oxy Linkage (CAS 1289386-94-2): Reduces basicity and alters conformational flexibility . Carbamate (CAS 1353966-92-3): Enhances metabolic stability but may reduce cell permeability .

Synthetic Routes Target Compound: Likely synthesized via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (NAS) using tert-butyl-protected piperidine intermediates . Chloro Analog (CAS 1261235-28-2): Prepared via chlorination of the pyrimidine ring using POCl₃ or similar reagents . Cyclopropylamino Derivative (CAS 1353989-79-3): Involves SNAr displacement with cyclopropylamine under basic conditions .

Physicochemical and Biological Implications

- Lipophilicity : Chloro and methylthio substituents increase logP values compared to methoxy analogs, affecting membrane permeability .

- Toxicity : Chloro-substituted compounds may exhibit higher cytotoxicity due to reactive intermediates, as indicated by hazard codes H300 (fatal if swallowed) .

- Stability : Carbamate derivatives (e.g., CAS 1353966-92-3) show improved stability under acidic conditions compared to ester-linked analogs .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including pyrimidine ring functionalization, piperidine coupling, and tert-butyl carbamate protection. Key considerations include:

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving the pyrimidine core, as demonstrated in analogous pyridinyl-piperidine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while minimizing side reactions like hydrolysis of the methylthio group.

- Protection/Deprotection : The tert-butyl carbamate group requires acidic conditions (e.g., TFA/DCM) for cleavage, but stability during earlier steps must be verified via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

Methodological Answer:

- Primary Techniques :

- Resolving Contradictions :

Advanced Research Questions

Q. How can computational modeling predict biological targets or reaction pathways for this compound?

Methodological Answer:

- Target Prediction :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases or GPCRs, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets .

- QSAR Modeling : Train models on pyrimidine derivatives with known IC₅₀ values to predict bioactivity .

- Reaction Pathway Optimization :

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Functional Group Variation :

- Pyrimidine Modifications : Replace methoxy/methylthio groups with halogens or amines to assess electronic effects on receptor binding .

- Piperidine Substituents : Introduce chiral centers or bulky groups to study steric effects.

- Biological Assays :

- In Vitro Screening : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity assays).

- In Vivo Models : Use zebrafish or murine models for pharmacokinetic profiling (e.g., logP ~2.8 predicts moderate blood-brain barrier penetration) .

Q. Table 1. Structural Analogs and Key Features

| Compound | Structural Features | Unique Properties | Reference |

|---|---|---|---|

| tert-Butyl 6-aminohexanoate | Linear backbone, fewer aromatic groups | Simplified metabolic stability | |

| tert-Butyl pyrimidine derivative | Pyrimidine core, varied substituents | Tunable kinase inhibition |

Q. How should stability and degradation studies be designed under experimental conditions?

Methodological Answer:

- Stress Testing :

- Storage Recommendations :

- Inert Atmosphere : Store under argon at -20°C to prevent oxidation of the methylthio group .

Q. What methodologies resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, higher temperatures (>80°C) may improve coupling efficiency but risk carbamate degradation .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-pyrimidine) to track regioselectivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.